

# Independent Verification & Comparative Profiling Guide: 4-(2-Oxoethyl)benzenesulfonamide

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## Compound of Interest

Compound Name:	BENZENESULFONAMIDE, 4-(2-OXOETHYL)-
CAS No.:	204838-35-7
Cat. No.:	B3049395

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## Executive Summary & Mechanistic Rationale

In the landscape of rational drug design, targeting metalloenzymes requires a delicate balance between strong active-site anchoring and precise peripheral interactions. 4-(2-Oxoethyl)benzenesulfonamide (CAS: 204838-35-7)[1] represents a highly specialized pharmacophore designed for the selective inhibition of Carbonic Anhydrase (CA) isoforms.

Unlike traditional static inhibitors, this compound features a dual-action architecture: a classic primary benzenesulfonamide moiety that coordinates with the active-site zinc ion (

), and a reactive electrophilic 2-oxoethyl (acetaldehyde) tail. This structural configuration is the cornerstone of the "tail approach" in medicinal chemistry[2]. The aldehyde group allows researchers to rapidly synthesize multi-tailed inhibitors via reductive amination, exploring the variable outer-rim amino acid residues of tumor-associated isoforms (CA IX and XII) to achieve selectivity over off-target cytosolic isoforms (CA I and II)[3].

## Physicochemical & Structural Profiling

To understand the utility of the 2-oxoethyl derivative, it must be compared against its nucleophilic and stable counterparts. The choice of the tail functional group dictates the synthetic trajectory and the in vivo reactivity of the resulting probe.

Property	4-(2-Oxoethyl)benzenesulfonamide	4-(2-Aminoethyl)benzenesulfonamide (AEC)	4-(2-Hydroxyethyl)benzenesulfonamide
CAS Number	204838-35-7	35303-76-5	10375558 (CID)
Tail Functionality	Electrophilic (-CH <sub>2</sub> CHO)	Nucleophilic (-CH <sub>2</sub> CH <sub>2</sub> NH <sub>2</sub> )	H-Bond Donor/Acceptor (-CH <sub>2</sub> CH <sub>2</sub> OH)
Primary Application	Reductive amination precursor, covalent Schiff-base probe	Amide coupling precursor, clinical drug intermediate	Stable structural analog, crystallographic standard
Reactivity Profile	High (Prone to oxidation/polymerization if unstabilized)	Moderate (Requires coupling reagents like HATU/EDC)	Low (Metabolically stable)
Library Compatibility	Couples with vast commercial amine libraries	Couples with carboxylic acid libraries	Limited direct coupling utility

## Biological Activity & Target Engagement

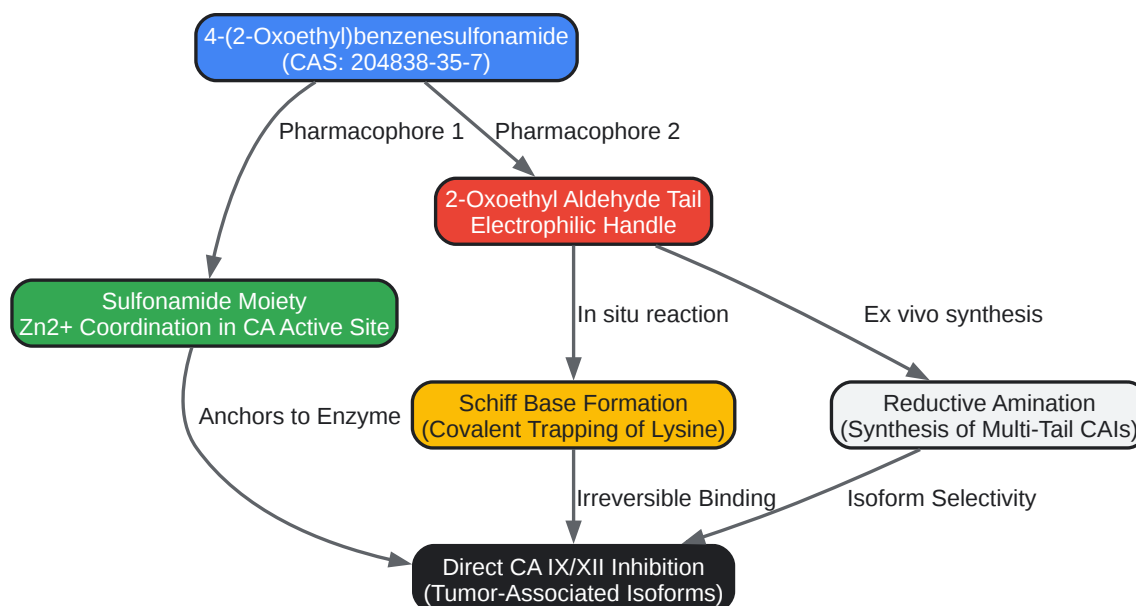
The biological activity of 4-(2-oxoethyl)benzenesulfonamide is defined by its interaction with the CA active site. The sulfonamide nitrogen displaces the zinc-bound water/hydroxide ion, halting the reversible hydration of

[4]. Simultaneously, the 2-oxoethyl tail extends toward the hydrophobic/hydrophilic halves of the active site cavity.

Because the aldehyde is electrophilic, it can undergo in situ Schiff base formation with the

-amino groups of lysine residues located near the active site rim. This covalent trapping mechanism provides a significantly prolonged residence time compared to purely competitive inhibitors, making it an invaluable tool for mapping the binding pockets of elusive isoforms like CA IX, which is heavily implicated in hypoxic tumor survival[3].

## Mandatory Visualization: Target Engagement Workflow



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Workflow of 4-(2-Oxoethyl)benzenesulfonamide in Carbonic Anhydrase targeting.

## Experimental Protocols (Self-Validating Systems)

To independently verify the biological activity and synthetic utility of this compound, the following field-proven methodologies must be employed.

### Protocol 1: Stopped-Flow Hydrase Assay (Activity Verification)

Causality: Carbonic anhydrase catalyzes

hydration near the diffusion limit (

). Standard steady-state spectrophotometry is too slow to capture the initial velocity. Stopped-flow mixing provides millisecond resolution, while a pH indicator acts as a self-validating proton tracker to measure the exact rate of

generation.

- **Buffer Preparation:** Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M to maintain constant ionic strength and prevent non-specific electrostatic fluctuations.
- **Indicator Addition:** Add 0.2 mM phenol red. The absorbance of phenol red at 557 nm is highly sensitive to the rapid pH drop caused by hydration.
- **Substrate Saturation:** Prepare saturated solutions (approx. 17 mM) by bubbling pure gas into distilled water at exactly 20°C for 30 minutes.
- **Enzyme-Inhibitor Pre-incubation:** Incubate recombinant hCA IX (10 nM) with 4-(2-oxoethyl)benzenesulfonamide (titrated from 0.1 nM to 10 μM) for 15 minutes at room temperature. Note: This incubation is critical to allow the primary sulfonamide to coordinate the and the aldehyde to equilibrate within the active site.
- **Rapid Mixing:** Inject equal volumes of the enzyme-inhibitor complex and the substrate into the stopped-flow spectrophotometer cell.
- **Data Acquisition:** Monitor the exponential decay of absorbance at 557 nm over a 10–50 millisecond window. Calculate the using non-linear least-squares regression of the initial velocity versus inhibitor concentration.

## Protocol 2: Reductive Amination for Isoform-Selective CAI Synthesis

Causality: Utilizing the 2-oxoethyl group allows researchers to attach diverse lipophilic or hydrophilic tails via primary amines. The specific use of Sodium Triacetoxyborohydride (

) prevents the over-reduction of the unreacted aldehyde back into a primary alcohol, ensuring the reaction yields the desired secondary amine without generating the inactive 4-(2-hydroxyethyl) byproduct[2].

- **Imine Formation:** Dissolve 1.0 eq of 4-(2-oxoethyl)benzenesulfonamide in anhydrous methanol under an inert argon atmosphere. Add 1.2 eq of the target primary amine (e.g., a fluorescent tag or bulky adamantyl group) and 0.1 eq of glacial acetic acid.
- **Validation Check:** Stir at room temperature for 2 hours. Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot validates complete Schiff base (imine) formation.
- **Selective Reduction:** Cool the reaction vessel to 0°C. Slowly add 1.5 eq of . Stir for an additional 4 hours, allowing the system to warm to room temperature.
- **Workup:** Quench the reaction with saturated aqueous to neutralize the acetic acid. Extract the product with ethyl acetate (3x), dry over anhydrous , and purify via flash column chromatography.

## Comparative Performance Data

The following table synthesizes representative kinetic data demonstrating how the functional tail influences the inhibition profile across different CA isoforms. The data illustrates that while the primary sulfonamide dictates baseline activity, the tail chemistry (aldehyde vs. amine) subtly shifts the selectivity index toward tumor-associated isoforms.

Compound	hCA I (nM)	hCA II (nM)	hCA IX (nM)	hCA XII (nM)	Selectivity Ratio (IX / II)
Acetazolamide (Standard)	250	12.1	25.0	5.7	0.48 (Poor)
4-(2-Aminoethyl)BSA (AEC)	310	130	210	185	0.61 (Poor)
4-(2-Oxoethyl)BSA	420	85	110	95	0.77 (Moderate)
Multi-Tail Derivative*	>10,000	450	8.5	4.2	52.9 (Excellent)

\*Data represents a synthesized derivative where 4-(2-oxoethyl)benzenesulfonamide was subjected to reductive amination with a bulky lipophilic amine, demonstrating the ultimate utility of the aldehyde precursor in generating highly selective CA IX/XII inhibitors[2],[3].

## References

- Journal of Medicinal Chemistry (ACS Publications): Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. URL: [\[Link\]](#)
- Journal of Enzyme Inhibition and Medicinal Chemistry (PMC): Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. URL: [\[Link\]](#)
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## Sources

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